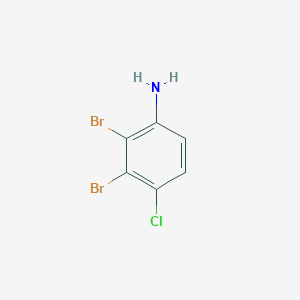
3-(Dichloromethyleneamino)benzoyl chloride, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dichloromethyleneamino)benzoyl chloride, or 3-DCMBC, is an organic compound with a molecular formula of C7H6Cl2NO2. It is a colorless, volatile solid with a pungent odor and is used in a variety of laboratory applications. 3-DCMBC is synthesized through a reaction between benzoyl chloride and 3-dichloromethylamine in a solvent such as acetonitrile or tetrahydrofuran. It is commonly used as a starting material for the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes.
作用机制
3-DCMBC is an electrophilic reagent and reacts with nucleophilic species, such as amines, alcohols, and carboxylic acids, to form a range of substituted products. The reaction follows a typical nucleophilic substitution mechanism, whereby the electron-rich nucleophile attacks the electron-poor electrophile. This leads to the formation of a covalent bond between the two species and the release of a proton.
Biochemical and Physiological Effects
3-DCMBC is considered to be of low toxicity and is not known to have any significant biochemical or physiological effects. It is not known to be an irritant, sensitizer, or carcinogen. However, as with any chemical, it should be handled with care and protective equipment should be worn when handling the compound.
实验室实验的优点和局限性
3-DCMBC is a useful reagent for laboratory experiments due to its high reactivity and low toxicity. It is relatively easy to handle and store, and can be used in a variety of synthetic reactions. However, it is important to note that the compound is volatile and must be handled under an inert atmosphere to prevent the formation of unwanted side products.
未来方向
The use of 3-DCMBC in synthetic reactions is likely to continue to be of interest in the future. The compound could be used to synthesize a range of compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of a variety of heterocyclic compounds, such as quinolines and imidazoles. In addition, 3-DCMBC could be used to synthesize a range of organic compounds, such as esters, amides, and nitriles. Furthermore, future research could focus on exploring the potential of 3-DCMBC as a reagent in other synthetic reactions, such as the formation of carbon-carbon bonds.
合成方法
3-DCMBC is synthesized through a reaction between benzoyl chloride and 3-dichloromethylamine in a solvent such as acetonitrile or tetrahydrofuran. The reaction is carried out at temperatures between 20-30°C and is complete within 1-2 hours. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of unwanted side products. The product is then isolated by filtration and recrystallized from a suitable solvent.
科学研究应用
3-DCMBC is used in a variety of scientific research applications. It is commonly used in organic synthesis as a starting material for the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of a variety of heterocyclic compounds, such as quinolines and imidazoles. In addition, 3-DCMBC is used in the synthesis of a range of organic compounds, such as esters, amides, and nitriles.
属性
IUPAC Name |
3-(dichloromethylideneamino)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO/c9-7(13)5-2-1-3-6(4-5)12-8(10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCOMRZZFSZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(Cl)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














